2-Bromo-4-methylpyrimidin-5-amine
Description
Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. numberanalytics.com This fundamental scaffold is of immense importance in heterocyclic chemistry due to its widespread presence in biologically active molecules. numberanalytics.comontosight.ai Pyrimidine derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), the building blocks of DNA and RNA. numberanalytics.comslideshare.net Beyond their biological roles, pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ainih.gov The versatility of the pyrimidine ring in chemical synthesis allows for its functionalization at various positions, making it a crucial scaffold for the development of new therapeutic agents and functional materials. numberanalytics.comderpharmachemica.com
Academic Context of Halogenated Aminopyrimidines
The introduction of a halogen atom to the pyrimidine ring, creating a halogenated pyrimidine, significantly influences the molecule's electronic properties and reactivity. nih.govrsc.org This functionalization can enhance the biological activity of the resulting compounds. mdpi.com Specifically, halogenated aminopyrimidines, which possess both a halogen and an amino group, are valuable intermediates in organic synthesis. The halogen atom, often bromine or chlorine, serves as a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. guidechem.com The amino group provides a site for further functionalization and can participate in hydrogen bonding interactions, which is crucial for the binding of molecules to biological targets. hzsqchem.com Research in this area focuses on exploring the synthesis of novel halogenated aminopyrimidines and their application as scaffolds for the development of compounds with specific biological or material properties. nih.govnih.gov
Research Rationale and Scholarly Scope for 2-Bromo-4-methylpyrimidin-5-amine
The specific compound, this compound, has emerged as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment. cardiff.ac.uknih.gov The rationale for its use stems from the strategic placement of its functional groups. The bromine atom at the 2-position allows for selective cross-coupling reactions, while the amino group at the 5-position and the methyl group at the 4-position can influence the molecule's interaction with the target protein, contributing to potency and selectivity. cardiff.ac.uk The scholarly scope of research on this compound involves the development of efficient synthetic routes, the exploration of its reactivity in various chemical transformations, and its incorporation into novel molecular designs for drug discovery and other applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1251032-89-9 | |
| Molecular Formula | C5H6BrN3 | nih.gov |
| Molecular Weight | 188.03 g/mol | nih.gov |
| Appearance | Powder | indiamart.com |
| Purity | >95% | |
| IUPAC Name | 5-bromo-4-methylpyrimidin-2-amine | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHJOJJVJPRVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855624 | |
| Record name | 2-Bromo-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251032-89-9 | |
| Record name | 2-Bromo-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 4 Methylpyrimidin 5 Amine
Established Synthetic Pathways
Established routes to 2-Bromo-4-methylpyrimidin-5-amine and its analogs typically rely on a sequential introduction of the required functional groups onto a pre-existing pyrimidine (B1678525) core or the construction of the ring from acyclic precursors. These methods prioritize regiochemical control to ensure the correct placement of the bromo, methyl, and amino substituents.
Halogenation and Amination Sequence in Pyrimidine Synthesis
A common and logical approach to the synthesis of this compound involves a halogenation and amination sequence. This often begins with a more readily available pyrimidine derivative, which is then functionalized in a stepwise manner. A key precursor in such a sequence is often a di-halogenated pyrimidine, which allows for selective substitution reactions.
One plausible pathway commences with the synthesis of 2,4-dichloropyrimidine. This can be methylated, for instance, using a Grignard reagent like methylmagnesium chloride in the presence of an iron catalyst such as iron(III) acetylacetonate, to regioselectively yield 2-chloro-4-methylpyrimidine. guidechem.com Subsequent nitration at the 5-position followed by reduction would lead to 2-chloro-4-methylpyrimidin-5-amine. The final step would then be a halogen exchange reaction to replace the chlorine atom with bromine.
Alternatively, the synthesis can proceed through the formation of 2-amino-4-methylpyrimidine, which can be synthesized by the condensation of ethyl acetoacetate (B1235776) with guanidine. However, direct bromination of this intermediate typically occurs at the more activated 5-position, yielding the isomeric 2-amino-5-bromo-4-methylpyrimidine. Therefore, to achieve the desired 2-bromo isomer, a more nuanced strategy is required, likely involving the initial placement of a different functional group at the 2-position that can later be converted to a bromine atom.
A highly relevant established synthesis is that of the analogous 2-chloro-4-methylpyrimidin-5-amine. This intermediate is crucial as it sets the stage for a potential halogen exchange. The synthesis of this chloro-derivative can be achieved through various methods, including the chlorination of 4-methylpyrimidin-5-amine with agents like phosphorus oxychloride or thionyl chloride. wikipedia.org
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 2,4-dichloropyrimidine | MeMgCl, Fe(acac)₃, THF, 0 °C | 2-chloro-4-methylpyrimidine | 50 |
| 2,4-dichloro-6-methyl-pyrimidine | Zinc powder, Ammonia (B1221849), Water, Reflux | 2-chloro-4-methylpyrimidine | 74.4 |
| 4-methylpyrimidin-5-amine | SOCl₂, Anhydrous DCM, Reflux | 2-chloro-4-methylpyrimidin-5-amine | 65-78 |
| 4-methylpyrimidin-5-amine | POCl₃, Reflux | 2-chloro-4-methylpyrimidin-5-amine | 70-85 |
This table presents data for the synthesis of key precursors to illustrate the established synthetic steps.
Regioselective Functionalization Approaches
The challenge of synthesizing this compound lies in the precise control of the substitution pattern on the pyrimidine ring. Regioselective functionalization strategies are therefore of paramount importance.
One powerful method for achieving regioselectivity is through directed ortho-metalation (DoM). While not directly reported for this specific molecule, the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones utilizes a highly regioselective lithiation-substitution protocol. nih.gov In this approach, a protecting group on the 2-amino group directs the deprotonation of a specific ring position with a strong base like n-butyllithium, creating a nucleophilic center that can then react with an electrophile. A similar strategy could be envisioned for the synthesis of the target compound, potentially by using a directing group to facilitate bromination at the 2-position of a 4-methyl-5-aminopyrimidine derivative.
Another approach to ensure regioselectivity is to start with a precursor that already contains some of the desired functionality in the correct positions. For example, the reaction of 2,4-dichloro-5-methylpyrimidine (B13550) with aqueous ammonia in the presence of a copper catalyst has been used to synthesize 2-chloro-4-methylpyrimidin-5-amine. wikipedia.org This demonstrates the selective amination at the 4-position over the 2-position, influenced by the electronic effects of the methyl group.
The Sandmeyer reaction offers a classic method for the regioselective introduction of a halogen. wikipedia.orgnih.gov This would involve a precursor such as 2,5-diamino-4-methylpyrimidine. The amino group at the 2-position could be selectively diazotized and subsequently displaced by a bromide ion using a copper(I) bromide catalyst. The success of this approach would hinge on the selective diazotization of the 2-amino group over the 5-amino group. wikipedia.org
Advanced Synthetic Strategies
Beyond the more traditional approaches, advanced synthetic strategies, particularly those involving transition-metal catalysis, offer powerful tools for the synthesis and further functionalization of complex pyrimidine derivatives.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromo-substituent in this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are not typically used for the primary synthesis of the bromo-compound itself but represent an advanced strategy for creating a library of derivatives from it, thus highlighting its utility as a building block.
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. The bromine atom at the 2-position of the target molecule is well-suited to participate in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings for the formation of new carbon-carbon bonds. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 2-aryl-4-methylpyrimidin-5-amine.
Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. While the target molecule already contains an amino group, this reaction could be employed to introduce further nitrogen-based substituents if the primary amino group is appropriately protected. The utility of such reactions has been demonstrated in the functionalization of other bromo-pyrimidine systems for the development of novel compounds with potential therapeutic applications. researchgate.net
| Coupling Partners | Catalyst System | Reaction Type | Product Type |
| 2-Halopyrimidine and Arylboronic acid | Pd(PPh₃)₄, Base | Suzuki-Miyaura | 2-Arylpyrimidine |
| 2-Halopyrimidine and Alkene | Pd(OAc)₂, Ligand, Base | Heck | 2-Alkenylpyrimidine |
| 2-Halopyrimidine and Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Sonogashira | 2-Alkynylpyrimidine |
| 2-Halopyrimidine and Amine | Pd catalyst, Ligand, Base | Buchwald-Hartwig | 2-Aminopyrimidine (B69317) derivative |
This table provides a general overview of palladium-catalyzed cross-coupling reactions applicable to 2-bromo-pyrimidines.
While palladium catalysts are the most common, other transition metals such as copper, nickel, and iron have also been employed for the functionalization of pyrimidines. Copper-catalyzed reactions, for example, are often used for amination and cyanation reactions. An example is the copper-catalyzed amination-chlorination of 2,4-dichloro-5-methylpyrimidine to yield 2-chloro-4-methylpyrimidin-5-amine. wikipedia.org Such catalytic systems can offer different reactivity profiles and may be more cost-effective or tolerant of certain functional groups compared to palladium. The development of new catalytic systems continues to expand the toolbox available for the synthesis of complex heterocyclic molecules like this compound.
Nucleophilic Aromatic Substitution (SNAr) in Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) stands as a fundamental and versatile strategy for the functionalization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the presence of a halogen atom, facilitates the attack of nucleophiles. In the context of synthesizing this compound, a plausible SNAr approach would involve a suitably substituted dihalopyrimidine.
A hypothetical, yet chemically sound, synthetic route could commence with a dihalopyrimidine precursor, such as 2,5-dibromo-4-methylpyrimidine (B596658). The differential reactivity of the bromine atoms, influenced by their electronic environment on the pyrimidine ring, could allow for a regioselective substitution. The C2 position in pyrimidines is generally more activated towards nucleophilic attack than other positions. Therefore, treatment of 2,5-dibromo-4-methylpyrimidine with a nitrogen nucleophile, such as ammonia or a protected amine equivalent, could preferentially displace the bromine at the 2-position. However, achieving high regioselectivity in such reactions can be challenging. researchgate.net
Alternatively, starting from a precursor like 2-chloro-4-methyl-5-nitropyrimidine, the highly activating nitro group would strongly direct nucleophilic attack to the C2 position. An initial SNAr reaction with a bromide source could be envisioned, followed by the reduction of the nitro group to the desired 5-amine functionality. The choice of solvent is critical in SNAr reactions, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to enhance the reaction rates. nih.gov The use of greener solvents like polyethylene (B3416737) glycol (PEG) has also been explored for SNAr reactions on nitrogen-containing heterocycles, offering potentially more environmentally benign process conditions. nih.gov
Microwave-Assisted Synthesis and Sustainable Chemistry Principles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology aligns well with the principles of green chemistry by improving energy efficiency. youtube.com
In the synthesis of pyrimidine derivatives, microwave irradiation can be particularly effective. For instance, the condensation reactions that form the pyrimidine ring can be significantly expedited. rsc.orgnih.gov One could envision a microwave-assisted approach for the final amination step in a synthesis of this compound, potentially from a 2-bromo-5-halo-4-methylpyrimidine precursor, where the microwave energy would facilitate the displacement of the second halogen with an amino group. The use of ionic liquids as the reaction medium in combination with microwave heating has also been shown to be a highly efficient method for pyrimidine synthesis. nih.gov
The principles of sustainable chemistry extend beyond just energy efficiency. The use of multicomponent reactions (MCRs), which are discussed in the next section, is another key aspect of green chemistry as they reduce the number of synthetic steps and waste generated. acs.orgorganic-chemistry.org
Multicomponent Reactions for Pyrimidine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. acs.orgresearchgate.net For the synthesis of polysubstituted pyrimidines, MCRs provide a powerful alternative to traditional multi-step linear syntheses. thieme-connect.comrsc.org
A potential MCR strategy for a scaffold related to this compound could involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent), an amidine, and a third component that introduces the desired substituents. For example, a Biginelli-type reaction, a classic MCR for pyrimidine synthesis, could be adapted. While the direct synthesis of this compound via a single MCR step is not straightforward due to the specific substitution pattern, MCRs could be employed to rapidly construct a core pyrimidine structure which is then further functionalized.
Recent advances have seen the development of iridium-catalyzed MCRs for the regioselective synthesis of unsymmetrically substituted pyrimidines from amidines and alcohols. acs.orgorganic-chemistry.org Such innovative methods highlight the potential for developing novel MCRs that could be tailored for the efficient assembly of highly specific pyrimidine targets like this compound.
Synthetic Challenges and Yield Optimization
The synthesis of this compound is not without its challenges, primarily centered around achieving the correct regiochemistry and maximizing the yield.
Key Synthetic Challenges:
Regioselectivity: A major hurdle is the selective introduction of the bromo and amino groups at the C2 and C5 positions, respectively, while also having a methyl group at C4. In reactions involving polysubstituted pyrimidines, mixtures of isomers are often formed, necessitating difficult purification steps. nih.govchemrxiv.org The inherent electronic properties of the pyrimidine ring dictate the preferred sites of electrophilic and nucleophilic attack, which may not always align with the desired substitution pattern.
Substituent Effects: The electronic nature of the existing substituents on the pyrimidine ring significantly influences the reactivity and regioselectivity of subsequent reactions. An electron-donating group like an amine can alter the reactivity of the ring towards further substitution.
Reaction Conditions: Harsh reaction conditions, such as the use of strong acids or bases, or high temperatures, can lead to decomposition of the starting materials or the product, resulting in lower yields. acs.org
Yield Optimization Strategies:
| Parameter | Strategy | Rationale |
| Catalyst | Screening of both acid and base catalysts. For instance, in condensation reactions, catalysts like H₂SO₄ have been shown to increase yields, while in some cases, catalyst-free conditions under microwave irradiation are optimal. nih.govnih.gov | To find the most effective catalyst that promotes the desired reaction pathway while minimizing side reactions. |
| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions. The use of green solvents like PEG or ionic liquids can also be explored. nih.govnih.gov | To enhance the solubility of reactants and stabilize reaction intermediates or transition states. |
| Temperature | Optimization of reaction temperature is crucial. While higher temperatures can increase reaction rates, they can also lead to the formation of byproducts. Microwave-assisted heating can provide precise temperature control and rapid heating. nih.gov | To find the optimal balance between reaction rate and product stability. |
| Reactant Stoichiometry | Varying the molar ratios of the reactants can influence the product distribution and yield. For example, in SNAr reactions, using an excess of the nucleophile may be necessary. nih.gov | To drive the reaction to completion and suppress side reactions. |
| Protecting Groups | The use of protecting groups for the amine functionality can prevent unwanted side reactions and can be crucial for directing the regioselectivity of subsequent transformations. | To mask reactive functional groups and allow for selective reactions at other sites. |
Analytical Purity Assessment and Isolation Techniques
Ensuring the purity of the final compound is critical. A combination of chromatographic and spectroscopic techniques is typically employed for the analysis and purification of this compound.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of pyrimidine derivatives. selleckchem.comresearchgate.netsigmaaldrich.com By using a suitable stationary phase (e.g., C18 for reversed-phase chromatography) and a carefully optimized mobile phase, it is possible to separate the target compound from impurities and starting materials. The purity is determined by the relative area of the product peak in the chromatogram. Mass spectrometry (MS), often coupled with HPLC (LC-MS), provides further confirmation of the identity of the product and any impurities by determining their molecular weights. nih.gov
Isolation and Purification Techniques:
Chromatography: Column chromatography is a standard method for the purification of organic compounds. nih.gov For brominated pyrimidines, silica (B1680970) gel is a common stationary phase, and the eluent is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) to achieve the desired separation. nih.gov
Crystallization: Crystallization is a powerful technique for purifying solid compounds. rochester.edumt.comyoutube.com The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing the pure compound to crystallize out upon cooling while impurities remain in the mother liquor. For pyrimidine derivatives that are soluble in highly polar solvents like DMF or DMSO, a diffusion crystallization method, where a less polar anti-solvent is slowly introduced, can be effective. researchgate.net
The following table outlines common techniques used for the purification and analysis of pyrimidine derivatives.
| Technique | Purpose | Details |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reversed-phase columns are commonly used with UV detection. selleckchem.comresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and purity assessment | Provides molecular weight information for the main product and impurities. nih.gov |
| Column Chromatography | Purification | Typically uses silica gel as the stationary phase with a gradient of organic solvents. nih.gov |
| Crystallization | Purification of solid compounds | Involves dissolving the crude product in a hot solvent and allowing it to cool, or using an anti-solvent to induce precipitation. rochester.eduresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation and purity check | ¹H and ¹³C NMR provide detailed structural information and can reveal the presence of impurities. |
| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of key functional groups such as N-H and C-Br bonds. |
Mechanistic Studies and Reactivity of 2 Bromo 4 Methylpyrimidin 5 Amine
Nucleophilic Reactivity at the Bromine Center
The bromine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic attack. This reactivity is a cornerstone of its use as a synthetic intermediate. The electron-withdrawing nature of the two ring nitrogen atoms makes the C2 position electrophilic and facilitates the displacement of the bromide leaving group.
Amination Mechanisms, Including SN(ANRORC) and Hetaryne Intermediates
The substitution of the C2-bromine by an amine is a common transformation. While a standard SNAr (Addition-Elimination) mechanism is possible, studies on closely related bromopyrimidines reveal more complex pathways can be operative, particularly with strong nucleophiles like amide ions in liquid ammonia (B1221849).
One of the most significant mechanisms in this context is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This pathway has been shown to occur in the amination of substituted pyrimidines. For instance, research on the amination of 5-bromo-4-tert-butylpyrimidine with potassium amide in liquid ammonia demonstrated that the reaction proceeds to a significant extent via an SN(ANRORC) mechanism. nih.gov In this pathway, the amide nucleophile initially attacks an electrophilic carbon atom of the ring other than the one bearing the leaving group. For 2-bromopyrimidines, this attack is proposed to occur at the C6 or C4 position. This is followed by the cleavage of a nitrogen-carbon bond, opening the pyrimidine ring to form an open-chain intermediate. Subsequent rotation and ring closure, with the expulsion of the bromide ion, leads to the final aminated product. nih.gov Isotope labeling experiments have been crucial in distinguishing this mechanism from others, by showing that a ring nitrogen can become the exocyclic nitrogen of the amino group in the product.
Previously, a hetaryne (or dehydroheteroarene) intermediate was sometimes proposed for such reactions. However, for the amination of 5-bromo-4-tert-butylpyrimidine, the SN(ANRORC) pathway was found to be the more accurate model, revising the earlier hetaryne hypothesis. nih.gov The operation of the SN(ANRORC) mechanism is highly dependent on the substrate, nucleophile, and reaction conditions. researchgate.net
Reaction with Oxygen and Sulfur Nucleophiles
The C2-bromine atom can be displaced by oxygen and sulfur nucleophiles through an SNAr reaction. This allows for the synthesis of the corresponding ethers and thioethers, which are valuable intermediates in medicinal chemistry. For example, related 2-bromopyrimidines are known to react with alkoxides and thiolates to yield 2-alkoxy and 2-alkylthio derivatives, respectively.
In a related system, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) undergoes regioselective substitution where one chlorine atom is displaced by an alkoxide from the solvent (e.g., ethoxide from ethanol) under basic conditions. mdpi.com This demonstrates the facility of displacing a halogen at an electron-deficient position on the pyrimidine ring with an oxygen nucleophile. Similarly, the synthesis of 2-(methylthio)pyrimidines is well-established, often starting from the corresponding 2-thiouracil, where the sulfur acts as a nucleophile towards an alkylating agent like methyl iodide. These examples strongly support the feasibility of similar substitutions on 2-bromo-4-methylpyrimidin-5-amine.
| Reactant | Nucleophile | Product | Reaction Type | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Sodium Hydroxide in Ethanol | 2-Amino-4-chloro-6-ethoxypyrimidine-5-carbaldehyde | SNAr (Solvolysis) | mdpi.com |
| 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Iodomethane / NaOH | 2-(Methylthio)pyrimidin-4(1H)-one | S-Alkylation |
Reactivity of the Amino Group
The 5-amino group is a key functional handle, behaving as a typical, albeit somewhat deactivated, aromatic amine. Its nucleophilicity allows for a range of functionalization reactions.
Acylation and Alkylation Reactions
The amino group can undergo acylation with reagents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amides. researchgate.netoregonstate.edu Studies on the acetylation of 2-aminopyrimidines show that reaction with excess acetic anhydride can lead to the formation of both the mono-acetylated (acetamido) and di-acetylated (diacetamido) products. oregonstate.edu The extent of diacetylation is influenced by the electronic nature of the pyrimidine ring and the reaction conditions. oregonstate.edu
Alkylation of the amino group is also possible but can be complicated by factors such as overalkylation, similar to other amines. google.com Furthermore, with heterocyclic amines, alkylation can sometimes occur on the ring nitrogen atoms depending on the substrate and reaction conditions. For example, alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides has been shown to yield N3-alkylation products. europeanscience.org In the case of this compound, direct N-alkylation would compete with substitution at the C2-bromine position.
| Substrate | Reagent | Product(s) | Reaction Type | Reference |
| 2-Amino-4-methylpyrimidine | Acetic Anhydride (excess) | 2-Acetamido-4-methylpyrimidine and 2-Diacetamido-4-methylpyrimidine | Acylation | oregonstate.edu |
| 2-Amino-6-methylpyrimidin-4-one | Alkyl Halides (C4-C9) | 2-Amino-3-alkyl-6-methylpyrimidin-4-one | N3-Alkylation | europeanscience.org |
| 2-Amino-1,3-benzothiazole | α-Iodo Methyl Ketones | 2-Amino-3-(2-oxopropyl)-1,3-benzothiazolium iodide | N-Alkylation | mdpi.com |
Diazotization and Related Transformations
The 5-amino group can be converted into a diazonium salt (Ar-N₂⁺) upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This transformation is fundamental to a wide range of subsequent reactions. Diazotization of heteroaromatic amines like aminopyridines is a known process. acs.org
The resulting diazonium salt is a versatile intermediate. It can be replaced by a variety of other functional groups through reactions like the Sandmeyer reaction, which utilizes copper(I) salts as catalysts. orgsyn.orgnih.gov For example, treatment with CuCl or CuBr can introduce a chloro or bromo group, respectively, in place of the original amino group. This provides a powerful method for further functionalizing the pyrimidine ring at the C5 position, complementing the reactivity at the C2 position. nih.govwikipedia.org
Reactivity of the Methyl Group
The methyl group at the C4 position of the pyrimidine ring is not merely an inert substituent. Its reactivity is enhanced by the adjacent electron-withdrawing pyrimidine ring, which can stabilize negative charge on the methyl carbon.
This is analogous to the reactivity of 4-methylpyridine, where the methyl protons are sufficiently acidic to be removed by a base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the ring nitrogen. europeanscience.org This anion can then act as a nucleophile, for example, in condensation reactions with aldehydes like benzaldehyde. europeanscience.org
The methyl group can also undergo radical halogenation, typically at the benzylic-like position. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation can introduce a bromine atom to yield a 4-(bromomethyl)pyrimidine. wikipedia.orgcdnsciencepub.commissouri.edu This product is then primed for further nucleophilic substitution reactions at the methyl group.
Furthermore, strong oxidizing agents can convert the methyl group into a carboxylic acid. The oxidation of 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid has been successfully achieved using potassium permanganate (B83412) (KMnO₄). oregonstate.edu The efficiency of this reaction can be significantly improved by the addition of a base. oregonstate.edu
| Substrate | Reagent(s) | Product | Reaction Type | Reference |
| 4-Methylpyridine | 1. Base, 2. Benzaldehyde | 4-(2-Phenylvinyl)pyridine | Condensation | europeanscience.org |
| 4-Methylpyridine | N-Bromosuccinimide, Benzoyl Peroxide | 4-(Tribromomethyl)pyridine | Radical Bromination | cdnsciencepub.com |
| 4-Methylpyrimidine | Potassium Permanganate, KOH | Pyrimidine-4-carboxylic acid | Oxidation | oregonstate.edu |
Oxidation Reactions to Carboxylic Acids and Aldehydes
The methyl group at the 4-position of the pyrimidine ring is susceptible to oxidation to form a carboxylic acid or an aldehyde, key intermediates in organic synthesis.
Oxidation to Carboxylic Acids:
The conversion of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents. While specific studies on this compound are not extensively documented, analogous transformations in related pyrimidine and pyridine (B92270) systems suggest that reagents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions would be effective. The resulting 2-bromo-5-aminopyrimidine-4-carboxylic acid is a valuable building block for more complex molecules. The existence of related compounds such as 5-bromo-2-(methylamino)pyrimidine-4-carboxylic acid bldpharm.com and 2-amino-5-bromo-4-methylpyridine-3-carboxylic acid matrix-fine-chemicals.com supports the feasibility of this oxidation.
A potential synthetic route could be inferred from the synthesis of 5-halopyrimidine-4-carboxylic acid esters, which have been prepared via a Minisci radical alkoxycarbonylation of 5-halopyrimidines ucla.edu. This suggests that radical-based methods could also be explored for the functionalization of the methyl group.
Oxidation to Aldehydes:
The partial oxidation of the methyl group to an aldehyde requires milder and more controlled reaction conditions to prevent over-oxidation to the carboxylic acid. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly employed for the oxidation of benzylic-type methyl groups to aldehydes.
Alternatively, a multi-step approach could be employed, involving the halogenation of the methyl group followed by hydrolysis. For instance, the methyl group could first be brominated to a bromomethyl or dibromomethyl group, which can then be hydrolyzed to the corresponding alcohol or aldehyde. A review on o-aminopyrimidine aldehydes and ketones highlights various synthetic methods, including the reduction of corresponding nitriles using reagents like diisobutylaluminum hydride (DIBAL-H) or hydrogenation over a palladium catalyst researchgate.net. This suggests that if a nitrile precursor were available, it could be a viable route to the desired aldehyde.
Table 1: Potential Oxidation Reactions of this compound
| Transformation | Potential Reagents | Product |
| Methyl to Carboxylic Acid | KMnO₄, K₂Cr₂O₇ | 2-Bromo-5-aminopyrimidine-4-carboxylic acid |
| Methyl to Aldehyde | SeO₂, MnO₂ | 2-Bromo-5-aminopyrimidine-4-carbaldehyde |
Functionalization via Halogenation of the Methyl Group
The methyl group of this compound can be functionalized through free-radical halogenation, most commonly using N-bromosuccinimide (NBS) for bromination. masterorganicchemistry.comwikipedia.org The position of the methyl group, being adjacent to the pyrimidine ring, is analogous to a benzylic position, which makes it susceptible to radical attack.
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or with photochemical induction. wikipedia.orgmissouri.edu The mechanism proceeds via a free-radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a stabilized pyrimidin-4-ylmethyl radical. This radical then reacts with another molecule of NBS to yield the bromomethyl product and a new bromine radical, propagating the chain.
The degree of halogenation (mono-, di-, or tri-bromination) can be controlled by the stoichiometry of NBS used. libretexts.org The resulting 4-(bromomethyl)-2-bromo-pyrimidin-5-amine is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.
Table 2: Halogenation of the Methyl Group
| Reagent | Conditions | Product |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, CCl₄, reflux | 4-(Bromomethyl)-2-bromopyrimidin-5-amine |
Electrophilic Reactivity of the Pyrimidine Ring
The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. However, the amino group at the 5-position is a strong activating group that directs electrophilic substitution to the ortho and para positions. In this case, the C6 position is the most likely site for electrophilic attack.
Electrophilic halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide in a polar solvent like acetonitrile. chemicalbook.com The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, where the electrophile (Br⁺) attacks the electron-rich C6 position of the pyrimidine ring. The activating effect of the amino group facilitates this reaction. The synthesis of 2-amino-5-bromopyrimidine (B17363) from 2-aminopyrimidine (B69317) using NBS is a well-established example of this type of reaction. chemicalbook.com
Other electrophilic substitution reactions, such as nitration or sulfonation, would also be expected to occur at the C6 position, although the harsh conditions often required for these reactions might lead to side reactions or degradation of the starting material.
Reductive Transformations of the Pyrimidine Core
The pyrimidine ring of this compound can undergo reduction, typically through catalytic hydrogenation. This process can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. Common catalysts for this transformation include palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support like carbon. youtube.comyoutube.com
The reduction of the pyrimidine ring is a heterogeneous catalytic process that occurs on the surface of the metal catalyst. youtube.com The reaction involves the addition of hydrogen atoms across the double bonds of the pyrimidine ring. The exact product obtained (dihydro- or tetrahydropyrimidine) depends on the reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure.
A significant challenge in the reduction of this compound is the potential for competing de-bromination. The bromine atom at the 2-position can be reductively cleaved under catalytic hydrogenation conditions. Achieving selective reduction of the pyrimidine ring without removing the bromine atom requires careful optimization of the reaction parameters. The use of milder reducing agents or specific catalytic systems might be necessary to favor ring reduction over dehalogenation. The catalytic hydrogenation of bromate (B103136) to bromide is a well-studied process, indicating the propensity for such reductions. mdpi.comnih.gov
Stereochemical Outcomes and Control in Reactions
The introduction of a new chiral center during a reaction involving this compound can lead to the formation of stereoisomers. Controlling the stereochemical outcome of such reactions is a critical aspect of modern organic synthesis.
While specific stereoselective reactions involving this compound are not widely reported, general principles of stereocontrol in pyrimidine chemistry can be applied. For instance, the nucleophilic attack on a prochiral center in a derivative of this compound could be influenced by the use of a chiral nucleophile or a chiral catalyst.
Studies on the nucleophilic ring-opening of related pyrimidine derivatives have shown that the use of optically active amino acid amides can lead to varying degrees of stereoselectivity. acs.orgnih.gov The steric and electronic properties of the nucleophile and the substrate play a crucial role in determining the stereochemical outcome. The presence of existing stereocenters in the molecule can also direct the stereochemistry of subsequent reactions through substrate control. For example, if the methyl group were to be functionalized to a group containing a chiral center, this could influence the stereochemical outcome of reactions at other positions on the pyrimidine ring.
Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography Studies
X-ray crystallography is a powerful analytical technique that could provide definitive information about the three-dimensional structure of 2-Bromo-4-methylpyrimidin-5-amine in the solid state. However, to date, no published crystal structure for this specific compound is available in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories.
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would be the definitive method for determining its absolute configuration. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous structural assignment. As the molecule is chiral, the determination of the absolute stereochemistry would be a crucial aspect of this analysis.
A detailed crystallographic study would also reveal the nature and geometry of intermolecular interactions within the crystal lattice. For this compound, one could anticipate the presence of several key interactions:
Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine (B1678525) ring can act as acceptors. This would likely lead to the formation of N-H···N hydrogen bonds, which are a common feature in the crystal packing of nitrogen-containing heterocyclic compounds.
Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic species, such as a nitrogen atom on an adjacent molecule.
π-π Stacking: The aromatic pyrimidine rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Without experimental data, the specific network of these interactions remains speculative.
Vibrational Spectroscopy (FT-IR, FT-Raman)
A comprehensive vibrational analysis of this compound would involve the assignment of specific absorption bands in the FT-IR and Raman spectra to particular molecular vibrations. Key expected vibrational modes would include:
N-H stretching: Associated with the amine group, typically appearing in the region of 3300-3500 cm⁻¹.
C-H stretching: Arising from the methyl group and the aromatic ring.
C=N and C=C stretching: Characteristic of the pyrimidine ring.
N-H bending: From the amine group.
C-Br stretching: Typically observed at lower frequencies.
Computational methods, such as Density Functional Theory (DFT), could be employed to theoretically calculate the vibrational frequencies and assist in the assignment of the experimental spectra.
Vibrational spectroscopy can be a useful tool for conformational analysis and distinguishing between isomers. Different spatial arrangements of the atoms (conformers) or different substitution patterns (isomers) would give rise to distinct vibrational spectra. However, in the absence of experimental spectra for this compound, such an analysis cannot be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR for Structural Confirmation
No specific ¹H and ¹³C NMR data for this compound has been found in the searched resources.
2D NMR Techniques for Connectivity and Stereochemistry
No information regarding the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural analysis of this compound is publicly available.
Mass Spectrometry (HR-MS) for Accurate Mass and Fragmentation Analysis
There is no available high-resolution mass spectrometry data detailing the accurate mass and fragmentation patterns for this compound.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
No specific UV-Vis absorption maxima (λmax) and corresponding electronic transition data for this compound have been identified in the reviewed literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecular system.
Geometry Optimization and Electronic Structure Analysis
A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state structure. From this optimized geometry, a wealth of information about the molecule's electronic structure, including bond lengths, bond angles, and dihedral angles, can be extracted. For 2-Bromo-4-methylpyrimidin-5-amine, this analysis would reveal the precise spatial relationship between the pyrimidine (B1678525) ring, the bromine atom, the methyl group, and the amine group, offering clues about steric hindrance and potential intramolecular interactions.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and its tendency to undergo electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, analysis of the spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.
Charge Distribution Analysis (Mulliken Charges, Atomic Polarizability Tensor Charges, Molecular Electrostatic Potential)
Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules. Techniques like Mulliken charge analysis and Atomic Polarizability Tensor (APT) charges assign partial charges to each atom, providing a quantitative measure of the electron distribution. The Molecular Electrostatic Potential (MEP) map offers a more visual representation, illustrating the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, an MEP map would highlight electron-rich areas, likely around the nitrogen atoms and the amine group, and electron-deficient regions, which would be susceptible to nucleophilic attack.
Spectroscopic Property Prediction (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Maxima)
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. The calculation of vibrational frequencies allows for the theoretical prediction of an infrared (IR) and Raman spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the molecular structure and identify characteristic vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated, providing a theoretical basis for assigning peaks in an experimental NMR spectrum. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (UV-Vis maxima), offering insights into the electronic transitions occurring within the molecule.
Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict these properties by calculating the first hyperpolarizability (β), a measure of the molecule's second-order NLO response. A high β value suggests that the material may be effective at frequency doubling of light, a key process in laser technology. For this compound, these calculations would assess its potential for NLO applications.
Reactivity Descriptors (Chemical Hardness, Electrophilicity Index)
Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated. Chemical hardness (η) and its inverse, softness (S), indicate the molecule's resistance to change in its electron distribution. A harder molecule is less reactive. The global electrophilicity index (ω) quantifies the molecule's ability to accept electrons. These descriptors provide a quantitative framework for comparing the reactivity of different molecules.
While the specific computational data for this compound remains to be determined, the theoretical framework outlined above provides a clear roadmap for any future investigations into this promising compound. Such studies are essential for unlocking its full potential and guiding its application in various scientific fields.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action.
For pyrimidine derivatives, molecular docking studies have been instrumental in elucidating their interactions with various protein targets, particularly kinases, which are crucial in cancer and inflammatory diseases. These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding. For instance, docking studies of pyrimidine derivatives into the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3) have shown that the pyrimidine core can act as a scaffold, with substituents forming specific interactions with the protein's active site residues. tandfonline.comnih.gov
The amino and bromo substituents on the this compound scaffold are expected to play a significant role in its binding to protein targets. The amino group can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group can engage in hydrophobic interactions.
A hypothetical docking of this compound into a kinase active site might reveal interactions such as those listed in the table below.
| Interaction Type | Potential Interacting Residue (Example) | Functional Group on Ligand |
| Hydrogen Bond | Aspartic Acid, Glutamic Acid | 5-amino group |
| Halogen Bond | Carbonyl oxygen of backbone | 2-bromo group |
| Hydrophobic Interaction | Leucine, Valine, Alanine | 4-methyl group |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Histidine | Pyrimidine ring |
This table is illustrative and based on common interactions observed for similar compounds.
Computational screening, or virtual screening, utilizes docking to rapidly screen large libraries of compounds against a specific protein target to identify potential "hits". While a broad computational screening of this compound against a panel of biological targets is not found in the literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates. nih.govnih.gov Therefore, it is plausible that this compound could be screened against targets where pyrimidine derivatives have shown activity.
Promising targets for pyrimidine-based compounds, and by extension potentially for this compound, include:
Protein Kinases: Such as VEGFR-2, EGFR, and JAK3, which are often implicated in cancer. tandfonline.comnih.govnih.gov
Cholinesterases: Acetylcholinesterase and Butyrylcholinesterase are targets for the treatment of Alzheimer's disease, and some substituted pyrimidines have been investigated for this purpose. nih.gov
Lipoxygenases (LOX): These enzymes are involved in inflammatory pathways, and pyrimidine derivatives have been evaluated as potential inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.
For pyrimidine derivatives, several QSAR studies have been successfully conducted to predict their bioactivity against various targets. tandfonline.comnih.govresearchgate.net These studies typically use a set of known pyrimidine derivatives with measured biological activity to build a model based on molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
A study on pyrimidine derivatives as VEGFR-2 inhibitors utilized Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods to build QSAR models. nih.gov The statistical quality of these models is often assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).
| QSAR Model Parameter | Typical Value Range for Pyrimidine Derivatives | Interpretation |
| R² (Coefficient of Determination) | 0.85 - 0.99 | Indicates a strong correlation between the predicted and observed activities. |
| Q² (Cross-validated R²) | 0.60 - 0.80 | Measures the predictive power of the model on an external dataset. |
| RMSE (Root Mean Square Error) | Low values are desirable | Represents the deviation between predicted and actual values. |
This table presents typical statistical values from QSAR studies on pyrimidine derivatives and does not represent a specific study on this compound. tandfonline.comnih.gov
Based on such models, the contribution of the bromo, methyl, and amino groups of this compound to a specific biological activity could be predicted.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed dynamics of their interaction.
The stability of key hydrogen bonds and other interactions over the simulation time.
The flexibility of different parts of the ligand and the protein's binding pocket.
The role of water molecules in mediating ligand-protein interactions.
The free energy of binding, which can be calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).
Bioactivity and Emerging Applications in Life Sciences
Medicinal Chemistry Applications
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a notable absence of published research specifically detailing the bioactivity of the chemical compound 2-Bromo-4-methylpyrimidin-5-amine. While the pyrimidine (B1678525) scaffold is of significant interest in medicinal chemistry and many of its derivatives have been explored for various therapeutic applications, this specific molecule appears to be primarily utilized as a building block or intermediate in chemical synthesis. The subsequent sections reflect the lack of specific findings for this compound within the requested areas of research.
Anticancer Research
There is no publicly available scientific literature detailing the evaluation of this compound for anticancer properties.
In vitro Cytotoxicity on Cancer Cell Lines
No data from in vitro cytotoxicity studies of this compound against any cancer cell lines have been reported in published research. Consequently, there are no data tables of IC₅₀ values or related cytotoxic effects to present.
Investigation of Antiproliferative Mechanisms
As there are no primary studies on the cytotoxicity of this compound, there is likewise no research available investigating its potential mechanisms of antiproliferative action.
Antimicrobial Research
No dedicated studies on the antimicrobial effects of this compound have been found in the accessible scientific domain.
Antibacterial and Antifungal Activity
There are no published reports or data concerning the antibacterial or antifungal activity of this compound. Therefore, information on its minimum inhibitory concentrations (MIC) against bacterial or fungal strains is not available.
Antiviral Efficacy against Viral Strains
No research has been published on the in vitro or in vivo antiviral efficacy of this compound against any viral strains.
Immunomodulatory and Immunostimulatory Properties (e.g., TLR7 Agonism)
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns. TLR7, in particular, recognizes single-stranded RNA and certain small molecules, triggering an immune response. Several pyrimidine-based compounds have been identified as potent TLR7 agonists, highlighting the potential of this scaffold in immunotherapy. google.comnih.govnih.gov
Activation of TLR7 by small molecule agonists can induce the production of pro-inflammatory cytokines and type I interferons, leading to the activation of various immune cells. nih.govnih.gov This immunostimulatory effect is being harnessed for the development of new treatments for viral infections and cancer. nih.gov Research on pyrimidine-2,4-diamines has shown that substitutions at the C5 position can significantly influence TLR7/TLR8 activity. nih.gov Given that this compound possesses a 5-amino group, it is conceivable that it could interact with TLR7, potentially acting as an agonist and thereby exhibiting immunomodulatory properties. The development of selective TLR7 agonists is an active area of research, with various pyrimidine-based scaffolds being explored. sciforum.netdtu.dk
Enzyme Inhibition Studies (e.g., Kinase Inhibition)
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them important therapeutic targets. The pyrimidine scaffold is recognized as a "privileged structure" in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site. nih.govfrontiersin.orgrsc.org
Numerous pyrimidine derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases. frontiersin.orgnih.govnih.govacs.org The structure-activity relationship (SAR) studies of these inhibitors reveal that substitutions on the pyrimidine ring are critical for both potency and selectivity. For instance, fused pyrimidine systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have yielded highly potent and selective kinase inhibitors. rsc.orgnih.govacs.org
The 2-aminopyrimidine (B69317) core, present in this compound, is a key feature in many selective FGFR4 inhibitors. nih.gov The amino group often forms crucial hydrogen bonds within the kinase hinge region. While no direct kinase inhibition data exists for this compound, its structural features suggest it could be a candidate for investigation as a kinase inhibitor.
Below is a table summarizing the kinase inhibitory activity of some pyrimidine derivatives, illustrating the potential of this chemical class.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | PDGFr | 1.11 | nih.gov |
| Pyrido[2,3-d]pyrimidine | FGFr | 0.13 | nih.gov |
| Pyrido[2,3-d]pyrimidine | EGFr | 0.45 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | 1.278 | acs.org |
| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | 0.305 | acs.org |
| 2-Aminopyrimidine | FGFR4 | 0.0026 | nih.gov |
This table presents data for related pyrimidine compounds, not this compound.
Receptor Binding and Signal Transduction Modulation
Beyond enzyme inhibition, pyrimidine derivatives have been shown to bind to various receptors, modulating their activity and downstream signaling pathways. This includes G-protein coupled receptors (GPCRs), which are involved in a multitude of physiological processes.
For example, substituted pyrimidines have been developed as selective antagonists for the adenosine (B11128) A1 receptor and the corticotropin-releasing factor 1 (CRF1) receptor. acs.orgnih.govmonash.eduacs.org The specific substitution pattern on the pyrimidine ring dictates the affinity and selectivity for a particular receptor subtype. Furthermore, 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in cancer. nih.gov These findings underscore the versatility of the pyrimidine scaffold in targeting a diverse range of receptors and signaling cascades. The potential of this compound to modulate receptor activity would depend on its three-dimensional conformation and its ability to fit into the binding pockets of specific receptors.
Neuroactive Compound Development
The pyrimidine ring is present in several drugs that act on the central nervous system (CNS). mdpi.com The development of pyrimidine derivatives as neuroactive agents is an area of active research. For instance, aminopyrimidine derivatives have been designed as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in the development of treatments for Alzheimer's disease. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor in their development as CNS drugs. The physicochemical properties of this compound would need to be assessed to determine its potential for CNS activity.
Agrochemical Applications
The pyrimidine scaffold is not only important in pharmaceuticals but also in the agrochemical industry. Pyrimidine derivatives are utilized as herbicides, fungicides, and insecticides. mdpi.comwipo.intgoogle.comfrontiersin.orgacs.orgacs.org
Herbicides: Substituted pyrimidine derivatives have been developed as potent herbicides that can control undesired plant growth in various crops. wipo.intgoogle.com These compounds often target key enzymes in plant metabolic pathways that are not present in animals, ensuring their selectivity.
Fungicides: The antifungal properties of pyrimidine derivatives are also well-established. frontiersin.org For example, pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against various plant fungal diseases. frontiersin.org
Insecticides: Functionalized pyrimidines have been investigated as potential insecticidal agents, with some derivatives showing significant toxicity against pests like aphids. nih.govacs.org
The specific combination of substituents on this compound could confer selective activity against certain weeds, fungi, or insects, making it a candidate for further investigation in the agrochemical field.
Development of Thiamine-Related Metabolites and Vitamin B1 Analogs
Thiamine (B1217682) (Vitamin B1) is an essential nutrient that contains a pyrimidine ring linked to a thiazole (B1198619) ring. The biosynthesis of thiamine involves the separate synthesis of these two heterocyclic precursors, which are then coupled. researchgate.netnih.govnih.gov The pyrimidine precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).
Given its structural similarity to the pyrimidine moiety of thiamine, this compound could potentially serve as a precursor or an analog in the study of thiamine metabolism and the development of thiamine-related compounds. The synthesis of thiamine analogs is an important area of research for investigating the structure-activity relationships of inhibitors for thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for cellular metabolism. The bromine atom at the 2-position and the amino group at the 5-position offer synthetic handles for the creation of novel thiamine analogs with potentially unique biological properties.
While direct experimental data on This compound is scarce in the public domain, the extensive research on the broader class of pyrimidine derivatives provides a strong foundation for predicting its potential bioactivities. The presence of the pyrimidine core, along with its specific bromo, methyl, and amino substituents, suggests a high likelihood of interesting pharmacological and agrochemical properties. Projections based on related compounds point towards potential applications as an antimicrobial agent, an immunomodulator, a kinase inhibitor, a receptor modulator, a neuroactive compound, an agrochemical, and a precursor for thiamine analogs. Further empirical research is necessary to elucidate the precise biological profile of this compound and to validate these exciting possibilities.
Structure-Activity Relationship (SAR) Studies for Optimal Bioactivity
The exploration of the structure-activity relationship (SAR) of this compound and its analogs is crucial for optimizing their biological activity. SAR studies systematically modify the chemical structure of a lead compound to identify the key molecular features responsible for its desired pharmacological effects. This understanding allows for the rational design of new, more potent, and selective derivatives.
Influence of Substituent Effects on Biological Activity
The biological activity of derivatives of the this compound scaffold is significantly influenced by the nature and position of its substituents. The pyrimidine ring itself is a key pharmacophore found in many biologically active compounds, including kinase inhibitors and antimicrobial agents. researchgate.netnih.govnih.gov The substituents at the 2, 4, and 5-positions play a critical role in modulating the compound's interaction with its biological target.
The bromo group at the 2-position is an important feature. Halogens, such as bromine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The electron-withdrawing nature of the bromine atom also influences the electron distribution within the pyrimidine ring, which can affect its reactivity and interaction with target residues. acs.org In some cases, the bromine atom can serve as a synthetic handle for further molecular modifications through cross-coupling reactions to introduce other functional groups.
The amino group at the 5-position is a key functional group that can act as a hydrogen bond donor, forming crucial interactions with the biological target. The basicity of this amino group can be modulated by the electronic effects of the other substituents on the pyrimidine ring. In many kinase inhibitors, an amino group at this position is essential for forming hydrogen bonds with the hinge region of the kinase. nih.gov
Systematic modifications of these substituents can lead to the identification of more potent and selective compounds. For example, replacing the methyl group with other alkyl or aryl groups can probe the steric and electronic requirements of the binding site. Similarly, derivatization of the amino group can explore additional interaction points and modulate the physicochemical properties of the compound.
Table 1: Influence of Substituents on the Bioactivity of Pyrimidine Derivatives
| Substituent Position | Type of Substituent | Potential Influence on Bioactivity |
| 2-Position | Bromo | Halogen bonding, synthetic handle for modification, influences ring electronics. acs.org |
| 4-Position | Methyl | Steric interactions, influences lipophilicity and solubility. acs.org |
| 5-Position | Amino | Hydrogen bond donor, key interaction with biological targets. nih.gov |
Bioisosteric Replacements for Enhanced Pharmacological Profiles
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. spirochem.comresearchgate.net This approach can be used to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. For this compound, several bioisosteric replacements can be considered to enhance its pharmacological profile.
Replacements for the Bromo Group: The bromine atom can be replaced with other halogens like chlorine or fluorine to fine-tune the electronic properties and the potential for halogen bonding. acs.org Alternatively, non-halogen bioisosteres can be introduced. For example, a cyano (-CN) group can mimic the size and electronic properties of a halogen. A trifluoromethyl (-CF3) group, while larger, is a strong electron-withdrawing group that can enhance metabolic stability. acs.org
Replacements for the Amino Group: The amino group is a common site for bioisosteric replacement. A hydroxyl (-OH) group can also act as a hydrogen bond donor and acceptor. A small alkylamino group (e.g., -NHCH3) can explore additional binding interactions. More complex heterocyclic rings can also be used as bioisosteres for the amino group to improve binding affinity and selectivity.
Ring System Bioisosteres: In a broader sense, the entire pyrimidine ring can be considered for bioisosteric replacement. Fused ring systems like pyrazolo[3,4-d]pyrimidines are known isosteres of the purine (B94841) core of ATP and have been successfully used to develop kinase inhibitors. rsc.org Other heterocyclic scaffolds such as pyridopyrimidines or even non-purine-like scaffolds could be explored to identify novel chemotypes with improved properties. nih.gov For instance, the replacement of a pyrimidine N-1 atom with a CH group to form a pyridine (B92270) ring has been shown to significantly alter the biological activity of certain kinase inhibitors. acs.org
The strategic application of bioisosteric replacements can lead to the development of derivatives of this compound with optimized drug-like properties, paving the way for their potential therapeutic applications.
Table 2: Potential Bioisosteric Replacements for this compound
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Bromo (-Br) | Chloro (-Cl), Fluoro (-F) | Fine-tuning of electronic properties and halogen bonding. acs.org |
| Cyano (-CN) | Similar size and electronic properties to halogens. | |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, enhances metabolic stability. acs.org | |
| Amino (-NH2) | Hydroxyl (-OH) | Acts as a hydrogen bond donor and acceptor. |
| Alkylamino (-NHR) | Explores additional binding interactions. | |
| Pyrimidine Ring | Pyrazolo[3,4-d]pyrimidine | Isostere of the adenine (B156593) core of ATP, potent kinase inhibitor scaffold. rsc.org |
| Pyridopyrimidine | Altered electronic and binding properties. nih.gov |
Future Perspectives and Research Trajectories
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
The future of drug discovery and materials science is intrinsically linked to the ability to synthesize complex molecules with high efficiency and stereoselectivity. For derivatives of 2-Bromo-4-methylpyrimidin-5-amine, research is increasingly focused on developing innovative synthetic strategies that move beyond traditional methods. A significant area of development is the use of regioselective lithiation–substitution protocols to introduce a wide variety of substituents at specific positions on the pyrimidine (B1678525) ring. This allows for the creation of diverse chemical libraries for screening against various biological targets.
Furthermore, advancements in cross-coupling reactions, such as Suzuki and Stille couplings, are being explored to functionalize the pyrimidine core. These methods offer a versatile toolkit for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives with tailored electronic and steric properties. The development of more robust and functional-group-tolerant catalytic systems will be crucial in expanding the synthetic accessibility of novel pyrimidine-based compounds.
A key trend is the move towards more sustainable and atom-economical synthetic methods. This includes the exploration of C-H activation and flow chemistry techniques. These approaches aim to reduce waste, simplify purification processes, and allow for the rapid synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.
Exploration of Multi-Targeted Ligands and Polypharmacology
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, has emerged as a promising strategy. rsc.orgnih.gov The pyrimidine scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its ability to interact with the ATP-binding sites of various kinases. rsc.orgbldpharm.com
Future research will focus on the rational design of this compound derivatives that can simultaneously inhibit key proteins in different signaling pathways. For instance, designing compounds that act as dual inhibitors of kinases like BRD4 and PLK1 could offer synergistic anti-cancer effects. jocpr.com This approach may not only enhance therapeutic efficacy but also help in overcoming drug resistance. nih.gov The development of such MTDLs requires a deep understanding of the structural biology of the target proteins and the use of computational modeling to predict binding affinities and selectivity profiles.
The exploration of pyrazolo[3,4-d]pyrimidine-based analogs as multi-target enzyme inhibitors has shown promise in preclinical studies, suggesting that similar strategies could be applied to this compound derivatives. bldpharm.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrimidine Scaffolds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for pyrimidine-based compounds. These technologies can analyze vast datasets to identify novel drug targets, predict the biological activity of new molecules, and optimize their pharmacokinetic properties. mdpi.comnih.gov
For pyrimidine scaffolds, AI can be employed in several key areas:
De novo drug design: Generative AI models can design novel pyrimidine derivatives with desired biological activities and physicochemical properties.
Predictive toxicology: Machine learning models can be trained on existing toxicological data to predict the potential toxicity of new this compound derivatives, reducing the reliance on animal testing and identifying potentially harmful compounds early in the discovery pipeline. nih.govjocpr.comjocpr.comazolifesciences.comresearchgate.net
Virtual screening: AI-powered virtual screening can rapidly screen large libraries of virtual pyrimidine compounds against a specific biological target, identifying promising candidates for further experimental validation.
While the application of AI to this compound is still in its early stages, the broader trends in drug discovery suggest a significant future role for these computational approaches in accelerating the development of new pyrimidine-based therapeutics.
Advanced Preclinical Evaluation and Translational Research
The successful translation of a promising compound from the laboratory to the clinic depends on rigorous preclinical evaluation. For derivatives of this compound, future research will involve more sophisticated preclinical models to better predict human responses. This includes the use of patient-derived xenografts (PDXs) and organoid models in cancer research, which more accurately reflect the heterogeneity of human tumors.
Translational research will focus on identifying predictive biomarkers that can help select patients who are most likely to respond to a particular pyrimidine-based therapy. This personalized medicine approach will be essential for maximizing the clinical benefit of these targeted agents.
Investigation into New Biological Targets and Disease Indications
While pyrimidine derivatives have been extensively studied as kinase inhibitors for cancer, their therapeutic potential extends to a wide range of other diseases. Future research will explore new biological targets and disease indications for compounds derived from this compound.
One promising area is the development of pyrimidine-based drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Certain pyrimidine derivatives have shown potential as inhibitors of kinases implicated in neuroinflammation and neuronal cell death. nih.govacs.org The development of positive allosteric modulators of AMPA receptors is another avenue being explored for cognitive enhancement in these conditions. nih.gov
Furthermore, the antiviral activity of some bromo-pyrimidinone derivatives suggests that this scaffold could be a starting point for the development of new antiviral agents. mdpi.com The ability to functionalize the pyrimidine ring at various positions provides the opportunity to fine-tune the activity and selectivity of these compounds against specific viral targets.
Potential in Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of the pyrimidine ring, particularly when functionalized with bromine, open up possibilities for its use in materials science and supramolecular chemistry. The bromine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. nih.gov
Future research in this area could focus on:
Crystal engineering: Utilizing the halogen bonding capabilities of this compound derivatives to design and synthesize novel crystalline materials with specific optical or electronic properties.
Supramolecular gels: The development of low-molecular-weight gelators based on pyrimidine derivatives could lead to the creation of "smart" materials that respond to external stimuli such as light, temperature, or chemical analytes. mdpi.comnih.govrsc.orgrsc.orgresearchgate.net These gels could have applications in areas such as drug delivery, tissue engineering, and sensing. nih.govresearchgate.net
Organic electronics: The electron-deficient nature of the pyrimidine ring makes it an interesting building block for organic electronic materials. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The exploration of this compound and its derivatives in materials science is a relatively new but rapidly growing field with the potential for significant technological impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
